molecular formula C8H11BO3 B13460808 (2-Phenoxyethyl)boronic acid

(2-Phenoxyethyl)boronic acid

Cat. No.: B13460808
M. Wt: 165.98 g/mol
InChI Key: VIHZUFMUQGKBSL-UHFFFAOYSA-N
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Description

(2-Phenoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-phenoxyethyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Phenoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of Grignard reagents, where 2-phenoxyethylmagnesium bromide reacts with trimethyl borate, followed by acidification to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenoxyacetic acid derivatives, phenoxyethanol, and various substituted phenoxyethyl compounds .

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(2-Phenoxyethyl)boronic acid is unique due to its 2-phenoxyethyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and applications that other boronic acids may not be suitable for .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

2-phenoxyethylboronic acid

InChI

InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2

InChI Key

VIHZUFMUQGKBSL-UHFFFAOYSA-N

Canonical SMILES

B(CCOC1=CC=CC=C1)(O)O

Origin of Product

United States

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